5-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]furan-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a furan ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 5-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Coupling with Furan-2-carboxamide: The final step involves coupling the brominated indole derivative with furan-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or interaction with nucleic acids .
Comparison with Similar Compounds
5-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]furan-2-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
The uniqueness of this compound lies in its combined indole and furan structure, which may confer distinct biological activities and synthetic utility .
Properties
Molecular Formula |
C22H19BrN2O3 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19BrN2O3/c1-27-15-8-6-14(7-9-15)17(12-25-22(26)20-10-11-21(23)28-20)18-13-24-19-5-3-2-4-16(18)19/h2-11,13,17,24H,12H2,1H3,(H,25,26) |
InChI Key |
UBUKYMNYGUVPPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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